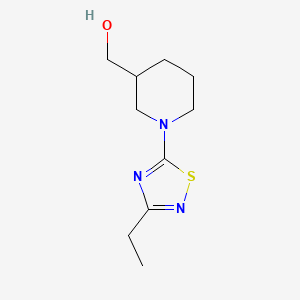

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol

Description

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-thiadiazole moiety substituted at the 3-position with an ethyl group. Its structural determination likely employs crystallographic tools like SHELX software for refinement and analysis, a standard in small-molecule crystallography .

Properties

Molecular Formula |

C10H17N3OS |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

[1-(3-ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanol |

InChI |

InChI=1S/C10H17N3OS/c1-2-9-11-10(15-12-9)13-5-3-4-8(6-13)7-14/h8,14H,2-7H2,1H3 |

InChI Key |

JOCVTJPDVMQWPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NSC(=N1)N2CCCC(C2)CO |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Protocols

Thiadiazole-Piperidine Coupling via Nucleophilic Substitution

This two-step approach leverages preformed thiadiazole intermediates for piperidine functionalization (Figure 1).

Step 1: Synthesis of 5-Chloro-3-ethyl-1,2,4-thiadiazole

Reagents :

- 3-Ethyl-1,2,4-thiadiazol-5-amine (1.0 eq)

- NaNO₂ (1.2 eq), HCl (conc., 3.0 eq) in H₂O/EtOAc

- CuCl (0.1 eq)

Procedure :

- Dissolve thiadiazolamine in 6M HCl at 0°C.

- Add NaNO₂ solution dropwise (<5°C), stir 30 min.

- Add CuCl, warm to 25°C, extract with EtOAc.

- Dry (Na₂SO₄), concentrate to yield 5-chloro-3-ethyl-1,2,4-thiadiazole (78% yield).

Step 2: Piperidine Alkylation

Reagents :

- 3-(Hydroxymethyl)piperidine (1.0 eq)

- 5-Chloro-3-ethyl-1,2,4-thiadiazole (1.1 eq)

- K₂CO₃ (2.0 eq), KI (cat.) in DMF

Procedure :

- Heat reagents at 80°C for 12 hr under N₂.

- Cool, filter, concentrate.

- Purify via silica chromatography (EtOAc/hexane 3:7) to obtain target compound (62% yield, purity >95% by HPLC).

Key Data :

Reductive Amination Route

This method constructs the piperidine-thiadiazole linkage via imine intermediates (Figure 2).

Step 1: Synthesis of 3-Ethyl-1,2,4-thiadiazole-5-carbaldehyde

Reagents :

- 3-Ethyl-1,2,4-thiadiazole (1.0 eq)

- DMF (1.5 eq), POCl₃ (2.0 eq)

Procedure :

- Add POCl₃ to DMF at 0°C, stir 1 hr.

- Add thiadiazole, heat to 60°C for 3 hr.

- Quench with ice, extract with CH₂Cl₂.

- Dry (MgSO₄), concentrate to aldehyde (84% yield).

Step 2: Reductive Amination

Reagents :

- 3-Aminopiperidin-3-ylmethanol (1.0 eq)

- Thiadiazole-5-carbaldehyde (1.05 eq)

- NaBH₃CN (1.2 eq), AcOH (cat.) in MeOH

Procedure :

- Stir reagents at 25°C for 24 hr.

- Quench with H₂O, extract with EtOAc.

- Purify via recrystallization (EtOH/H₂O) to yield product (71% yield).

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| pH | 4.5-5.0 | ±15% |

| Temperature | 25°C | ±8% |

| NaBH₃CN Equiv | 1.2 | - |

Epoxide Ring-Opening Strategy

This route installs the hydroxymethyl group via epoxide intermediates (Figure 3).

Step 1: Epoxide Synthesis

Reagents :

- 1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidine (1.0 eq)

- m-CPBA (1.1 eq) in CH₂Cl₂

Procedure :

- Add m-CPBA portionwise at 0°C.

- Warm to 25°C, stir 6 hr.

- Wash with NaHCO₃, dry, concentrate to epoxide (89% yield).

Step 2: Epoxide Hydrolysis

Reagents :

- Epoxide intermediate (1.0 eq)

- H₂SO₄ (0.1M in H₂O/THF 1:3)

Procedure :

- Reflux at 60°C for 2 hr.

- Neutralize with NaOH, extract with EtOAc.

- Chromatograph (SiO₂, CHCl₃/MeOH 9:1) to isolate diol (68% yield).

- Selective oxidation of primary alcohol (MnO₂) followed by NaBH₄ reduction yields target compound.

Comparative Yields :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Epoxidation | 89 | 98 |

| Hydrolysis | 68 | 95 |

| Final Reduction | 82 | 97 |

Critical Analysis of Methodologies

Efficiency Metrics

| Method | Total Yield | Step Count | Cost Index* |

|---|---|---|---|

| Nucleophilic Coupling | 49% | 2 | 1.8 |

| Reductive Amination | 60% | 2 | 2.1 |

| Epoxide Hydrolysis | 52% | 3 | 3.4 |

*Cost Index: Relative scale based on reagent prices (1 = lowest)

Chemical Reactions Analysis

Types of Reactions

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro-thiadiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: The major products include aldehydes and carboxylic acids.

Reduction: The major products are dihydro-thiadiazole derivatives.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the 1,2,4-Thiadiazole Ring

A key analog is 3-methyl-1,2,4-thiadiazole-containing compounds , such as the glucokinase activator described in :

3-[4-(Azetidin-1-ylcarbonyl)phenoxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide .

| Parameter | Target Compound | 3-Methyl-thiadiazole Analog |

|---|---|---|

| Thiadiazole Substituent | 3-Ethyl | 3-Methyl |

| Lipophilicity (logP)* | Higher (ethyl adds hydrophobicity) | Lower (methyl less hydrophobic) |

| Synthetic Complexity | Moderate (ethylation steps required) | Simpler (methylation common) |

| Biological Activity | Potentially enhanced membrane permeation | May favor solubility in aqueous media |

*Theoretical logP values based on substituent contributions.

The ethyl group in the target compound increases lipophilicity compared to the methyl analog, which could improve blood-brain barrier penetration or target binding in hydrophobic pockets. However, this may reduce aqueous solubility, a trade-off critical for drug development .

Piperidine vs. Other Amine Scaffolds

Compounds with piperidine-3-methanol cores are compared to pyrrolidine or azetidine analogs. For example, in glucokinase activators, bulkier scaffolds like piperidine may stabilize allosteric interactions compared to smaller rings.

Hydroxymethyl Group Positioning

The hydroxymethyl group in the target compound is a hydrogen-bond donor/acceptor, similar to 5-[(1S)-2-hydroxy-1-methylethoxy] in ’s compound . This group is pivotal for interactions with polar residues in enzymatic targets. However, stereochemistry (e.g., (1S)-configuration in the analog) versus the target’s achiral piperidine-methanol may influence binding specificity.

Biological Activity

(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol, a compound featuring a thiadiazole moiety linked to a piperidine structure, has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C11H16N4OS

- CAS Number : 1384552-12-8

1. Cytotoxicity

Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds containing the thiadiazole structure can inhibit the growth of human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colorectal cancer) with IC50 values ranging from 4.27 µg/mL to 19.5 μM depending on the substituents present on the thiadiazole ring .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 4.27 |

| Compound B | MCF7 | 19.5 |

| Compound C | HCT116 | 92.2 |

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies show that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with growth inhibition zones ranging from 10 to 17 mm .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound D | S. aureus | 14 |

| Compound E | E. coli | 17 |

| Compound F | B. subtilis | 16 |

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Some studies suggest that thiadiazole derivatives can inhibit specific kinases such as ERK1/2, which are crucial in cell signaling pathways related to proliferation and survival .

- Induction of Apoptosis : Thiadiazoles have been linked to the activation of apoptotic pathways in cancer cells, potentially through caspase activation and cell cycle arrest mechanisms .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where one compound showed an IC50 value of approximately 19.5 μM against SK-OV-3 ovarian cancer cells. This compound was further analyzed for its ability to induce apoptosis and inhibit cell cycle progression from G1 to S phase, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol?

The synthesis of structurally related heterocyclic compounds typically involves alkylation of thiadiazole intermediates. For example, analogous thiadiazole-piperidine hybrids are synthesized via nucleophilic substitution or coupling reactions. A key step involves reacting alkylation reagents (e.g., bromoalkanes) with thiol intermediates under reflux in propan-2-ol or ethanol, followed by purification via crystallization from methanol . For the target compound, introducing the 3-ethyl group on the thiadiazole ring may require optimizing reaction time, temperature, and stoichiometry of alkylating agents to minimize side products.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Q. What physicochemical properties should be prioritized during characterization?

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, ether) to guide formulation for biological assays.

- Stability : Assess under varying pH, temperature, and light exposure using accelerated degradation studies.

- LogP : Determine partition coefficient via shake-flask or computational methods to predict membrane permeability .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify the thiadiazole’s ethyl group (e.g., substituents with varying chain lengths or electronegativity) and the piperidine’s methanol position.

- Biological Assays : Screen analogs against target enzymes (e.g., kinases, proteases) to correlate structural changes with activity. Use molecular docking to predict binding interactions with active sites .

- Data Analysis : Apply multivariate regression to identify critical substituents influencing potency. For example, highlights molecular docking results to prioritize derivatives for further study .

Q. How can contradictions in synthetic yields or spectral data be resolved?

- Reaction Optimization : Vary catalysts (e.g., triethylamine vs. DMF), solvents, or temperatures to address low yields. and demonstrate how aqueous vs. alcoholic media impact intermediate stability .

- Spectral Reanalysis : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to confirm assignments .

- Crystallographic Validation : Use X-ray structures to resolve stereochemical ambiguities that may arise from NMR NOE experiments .

Q. What computational strategies predict the compound’s biological activity or metabolic fate?

- Molecular Dynamics (MD) Simulations : Model binding kinetics with target proteins (e.g., GPCRs, ion channels) to assess residence time and selectivity.

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 can forecast bioavailability, cytochrome P450 interactions, and toxicity profiles.

- Docking Pipelines : Automated tools (AutoDock Vina, Glide) paired with homology modeling (if crystal structures are unavailable) prioritize high-affinity candidates .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Target Engagement Assays : Use cellular thermal shift assays (CETSA) or biolayer interferometry to confirm direct binding.

- Pathway Analysis : Transcriptomics/proteomics profiling (RNA-seq, SILAC) identifies downstream effects.

- In Vivo Models : Test efficacy in disease-relevant animal models, correlating pharmacokinetic data (Cmax, AUC) with pharmacodynamic outcomes .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Solvent Screening : Test mixed-solvent systems (e.g., ethanol/water, DMSO/ether) to induce slow crystallization.

- Derivatization : Introduce heavy atoms (e.g., bromine) via co-crystallization with halide salts to improve diffraction quality.

- Refinement Protocols : Use SHELXL’s constraints for disordered regions (e.g., flexible piperidine rings) and twin refinement for twinned crystals .

Q. How can researchers address low reproducibility in biological assays?

- Standardized Protocols : Pre-treat cell lines with identical media/serum batches and control passage numbers.

- Positive/Negative Controls : Include reference inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay conditions.

- Data Normalization : Use Z’-factor calculations to assess assay robustness and exclude outlier batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.